![molecular formula C12H18N4O3 B4957267 1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4957267.png)
1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid, also known as JNJ-42041935, is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has been extensively studied for its potential therapeutic applications in the fields of oncology, neurology, and immunology.
Wirkmechanismus
1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a key role in DNA repair. By inhibiting PARP, 1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid prevents cancer cells from repairing DNA damage, leading to cell death. Additionally, 1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been shown to enhance the effectiveness of chemotherapy and radiation therapy by inhibiting DNA repair in cancer cells.
Biochemical and Physiological Effects:
1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor activity, 1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. It has also been shown to have anti-inflammatory effects in animal models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid is its potency and selectivity for PARP inhibition. This makes it a useful tool for studying the role of PARP in various biological processes. However, one limitation of 1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid is its relatively short half-life, which can make it difficult to maintain consistent levels in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid. One area of interest is in the development of combination therapies that include 1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid and other PARP inhibitors. Another area of interest is in the development of 1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid analogs with improved pharmacokinetic properties. Additionally, further research is needed to fully understand the potential therapeutic applications of 1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid in various diseases.
Synthesemethoden
The synthesis of 1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid involves a multi-step process that starts with the reaction of 4-chloro-1H-pyrazole-5-carboxylic acid with N-methylpiperazine. The resulting intermediate is then treated with phosgene to form the corresponding acid chloride, which is subsequently reacted with 4-piperidinemethanol to give 1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the field of oncology, where 1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has shown potent anti-tumor activity in preclinical studies. It has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and prostate cancer.
Eigenschaften
IUPAC Name |
1-methyl-5-(piperidin-4-ylmethylcarbamoyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-16-10(9(7-15-16)12(18)19)11(17)14-6-8-2-4-13-5-3-8/h7-8,13H,2-6H2,1H3,(H,14,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHJMFFMDATLPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NCC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-[(piperidin-4-ylmethyl)carbamoyl]-1H-pyrazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

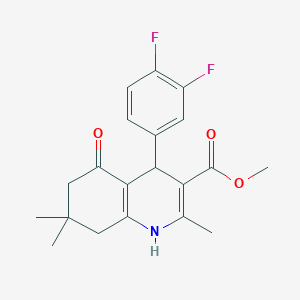
![1,5,7-trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B4957208.png)
![1-(4-methylphenyl)-3-[(tetrahydro-2-furanylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4957219.png)
![8-(1,3-benzodioxol-5-ylmethyl)-1-(2-phenylethyl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4957226.png)
![3-amino-1,1-bis(ethylthio)-4-phenyl-4,5,6,7,8,9-hexahydro-1H-pyrrolo[3,4-c]quinoline-3a,9b-dicarbonitrile](/img/structure/B4957232.png)
![N-(2-acetyl-6,6-dimethylbicyclo[3.1.0]hex-2-en-3-yl)acetamide](/img/structure/B4957236.png)
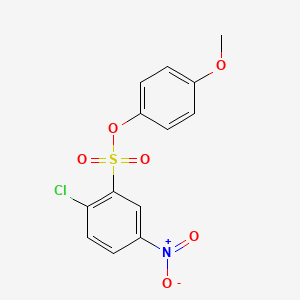
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B4957246.png)
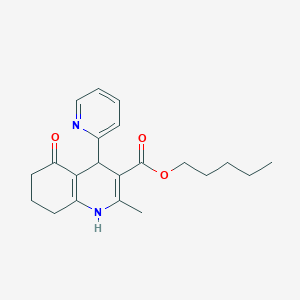
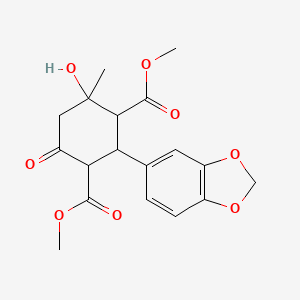
![2-methyl-N-(1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4957256.png)
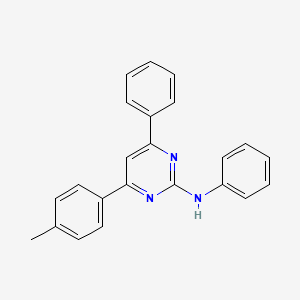
![N,N'-[(3-oxo-2,3-dihydro-1H-isoindole-1,1-diyl)di-4,1-phenylene]diacetamide](/img/structure/B4957274.png)
![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methoxypiperidine](/img/structure/B4957282.png)